REACTION_CXSMILES
|
Cl[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[C:9]([NH:12][C:13]([NH2:15])=[NH:14])(=[O:11])[CH3:10]>CC#N>[NH:14]1[C:3]2[CH2:4][CH2:5][CH2:6][CH2:7][C:2]=2[N:15]=[C:13]1[NH:12][C:9](=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1C(CCCC1)=O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(=N)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Type
|
CUSTOM
|
Details
|
the residue was stirred with sat. aq. Na2CO3 (50 mL) for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After removal of all the solvent
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solid was dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1CCCC2)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 14.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |